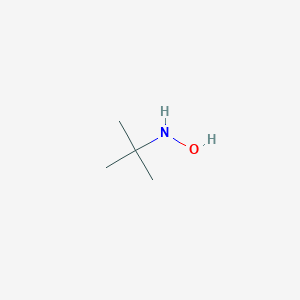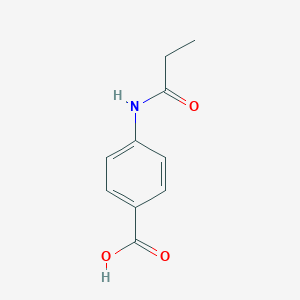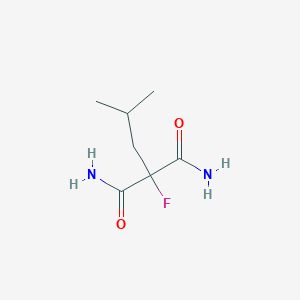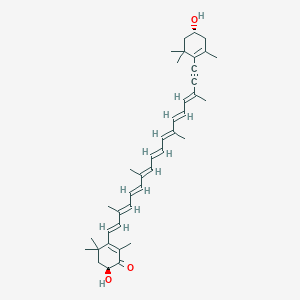![molecular formula C9H17NO B099444 1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol CAS No. 18486-00-5](/img/structure/B99444.png)
1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrindin-4-ol, 1-methyloctahydro- is a nitrogen-containing heterocyclic compound It is characterized by its octahydro structure, which means it has a fully saturated ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrindin-4-ol, 1-methyloctahydro- typically involves the reduction of 2-methyl-4-oxooctahydro-1-pyrindine. This reduction can be carried out using Raney nickel and sodium in ethanol . The reaction conditions are crucial to obtaining the desired isomers of the compound.
Industrial Production Methods
While specific industrial production methods for Pyrindin-4-ol, 1-methyloctahydro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrindin-4-ol, 1-methyloctahydro- can undergo various chemical reactions, including:
Reduction: As mentioned, the compound itself is synthesized through a reduction process.
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Raney nickel and sodium in ethanol.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Pyrindin-4-ol, 1-methyloctahydro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyrindin-4-ol, 1-methyloctahydro- involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors, altering their activity and leading to a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
2-methyloctahydro-1-pyrindin-4-ol: A closely related compound with similar structural features.
4-oxooctahydro-1-pyrindine: The precursor used in the synthesis of Pyrindin-4-ol, 1-methyloctahydro-.
Uniqueness
Pyrindin-4-ol, 1-methyloctahydro- is unique due to its fully saturated ring system and the presence of a hydroxyl group at the 4-position
Propiedades
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOFKZCZCYMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
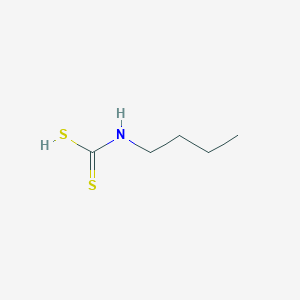
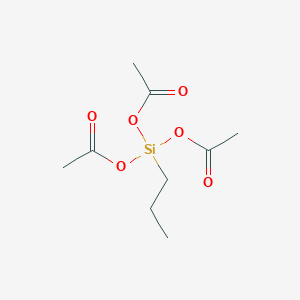

![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
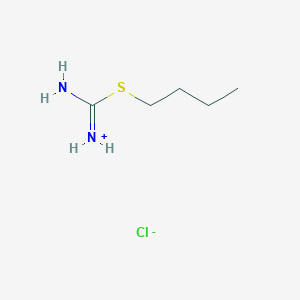


![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)
